molecular formula C5H6F2O2 B138078 2,2-Difluoro-1-methylcyclopropanecarboxylic acid CAS No. 128073-33-6

2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Cat. No. B138078
M. Wt: 136.1 g/mol
InChI Key: HLFLYOQLHYYNLT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a compound of interest in the field of medicinal chemistry due to its geminal difluorocyclobutane core, which is a valuable structural element. The presence of fluorine atoms in this configuration can significantly influence the biological activity and physical properties of the molecule, making it a useful building block for the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of related gem-difluorocyclobutane structures has been reported through a process that involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs). This method utilizes commercially available Selectfluor (F-TEDA-BF4) and Py·HF as fluorine sources and proceeds via a Wagner-Meerwein rearrangement. The reaction conditions are mild, with good functional group tolerance and moderate to good yields. The resulting products can be transformed into gem-difluorocyclobutane-containing carboxylic acids, amines, and alcohols, which are pertinent to the synthesis of compounds like 2,2-difluoro-1-methylcyclopropanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of 2,2-difluoro-1-methylcyclopropane has been studied using microwave spectroscopy. The spectrum was observed in the range of 8-38 GHz, leading to the assignment of the ground and first excited methyl torsional states. A barrier to internal rotation of 2260 ± 150 cal/mole was obtained from the splittings in the first excited torsional state. The dipole moment was measured, providing insight into the electronic distribution within the molecule, which is crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions of 2,2-difluoro-1-methylcyclopropanecarboxylic acid are not detailed in the provided papers, the related transformations of gem-difluorocyclobutane-containing compounds can be indicative of its reactivity. For instance, the synthesis process mentioned allows for the conversion of the gem-difluorocyclobutane core into various functional groups, suggesting that 2,2-difluoro-1-methylcyclopropanecarboxylic acid could undergo similar transformations. This adaptability in chemical reactions is beneficial for the development of new pharmaceuticals and materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-difluoro-1-methylcyclopropane, a closely related molecule, have been characterized. The barrier to internal rotation and the dipole moment measurements provide valuable information about the molecule's conformational stability and polarity. These properties are essential for predicting the behavior of 2,2-difluoro-1-methylcyclopropanecarboxylic acid in various environments, which is critical for its application in drug design and synthesis .

Scientific Research Applications

Carbene Reactivity

Under high concentration and temperature, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate acts as an efficient source of difluorocarbene. It exhibits carbene reactivity characteristics similar to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, effectively producing difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).

Deoxyfluorination of Carboxylic Acids

CpFluor, a bench-stable fluorination reagent, facilitates the transformation of various carboxylic acids into acyl fluorides under neutral conditions. This process is significant for synthesizing acyl fluorides with in-situ formed CpFluor, including a one-pot amidation reaction of carboxylic acids (Wang, Wang, Huang, Ni, & Hu, 2021).

Studies of DFACC

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) shows increased reactivity in its cyclopropyl functionality. It decomposes under near-physiological conditions and acts as a slow-dissociating inhibitor of ACC deaminase (Liu, Wang, Ruszczycky, Chen, Li, Murakami, & Liu, 2015).

Synthesis of Difluoro(methylene)cyclopropanes

Difluoro(methylene)cyclopropanes were prepared by difluorocarbene addition to allenes and could be converted into various derivatives through Heck reactions and electrophilic substitutions. This synthesis process is notable for its flexibility and range of possible derivatives (Cheng, Xiao, Liu, & Chen, 2006).

Sulfanylation and 5-endo-trig Cyclization

The use of CF3-bearing cyclopropanes in sulfanylation and 5-endo-trig cyclization processes provides a platform for creating 2-fluoro-4,5-dihydrothiophene and 2,2-difluorotetrahydrothiophene scaffolds, which are significant for pharmaceutical and agrochemical applications (Fuchibe, Fushihara, & Ichikawa, 2020).

1,3-Dipolar Cycloaddition

Difluoro-substituted spirocyclopropaneisoxazolidines are formed by 1,3-dipolar cycloaddition of difluoro(methylene)cyclopropanes with nitrones. This reaction is notable for its high yields, regioselectivity, and stereoselectivity, leading to highly substituted 3,3-difluorinated tetrahydropyridinols (Hang, Chen, & Xiao, 2008).

Safety And Hazards

“2,2-Difluoro-1-methylcyclopropanecarboxylic acid” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLYOQLHYYNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563119
Record name 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-methylcyclopropanecarboxylic acid

CAS RN

128073-33-6
Record name 2,2-Difluoro-1-methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-33-6
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Record name 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Gassen, B Baasner - Journal of fluorine chemistry, 1990 - Elsevier
The addition of halofluorocarbenes such as :CF 2 , :CClF or :CBrF, generated from the appropriate halofluoromethanes with bases, to butadiene or isoprene gives the corresponding l-…
Number of citations: 21 www.sciencedirect.com

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